

Delcasertib lack efficacy ST-segment elevation myocardial infarction

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Compound Focus: Delcasertib

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PROTECTION AMI Trial Overview

The **PROTECTION AMI** trial was a Phase II, multicenter, double-blind, randomized controlled trial designed to test whether **delcasertib**, a selective inhibitor of delta-protein kinase C (delta-PKC), could reduce infarct size as an adjunct therapy to primary Percutaneous Coronary Intervention (PCI) in patients with acute ST-segment elevation myocardial infarction (STEMI) [1] [2] [3].

- **Hypothesis:** Based on promising animal models and a pilot study, the trial hypothesized that inhibiting delta-PKC during ischemia/reperfusion could limit myocardial injury [1] [3].
- **Primary Endpoint:** Infarct size, measured by the area under the curve (AUC) of creatine kinase MB fraction (CK-MB) [1].
- **Key Outcome:** The trial concluded that **delcasertib did not** reduce biomarkers of myocardial injury compared to placebo [1].

Efficacy Data and Clinical Outcomes

The table below summarizes the key efficacy results from the PROTECTION AMI trial, showing no significant benefit from **delcasertib** across multiple metrics.

Endpoint	Placebo Group	Delcasertib 50 mg/h	Delcasertib 150 mg/h	Delcasertib 450 mg/h
Primary Endpoint				
CK-MB AUC (median, ng·h/mL) [1]	5156	5043	4419	5253
Secondary Endpoints				
Infarct Size (other biomarkers) [1]	No significant differences from placebo			
ST-segment Recovery [1]	No significant differences from placebo			
LVEF at 3 Months [1]	No significant differences from placebo			
Clinical Endpoints (Adjudicated)				
Death, Heart Failure, Serious Arrhythmias [1]	No significant differences from placebo			

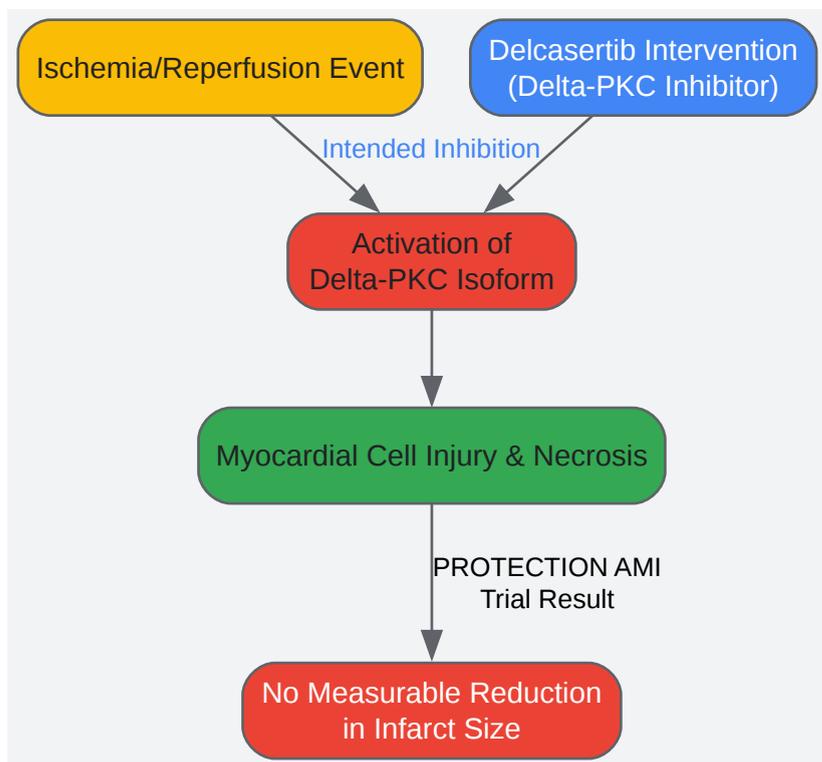
Detailed Experimental Protocol

For researchers seeking to understand the trial's methodology, here is a detailed breakdown of the experimental protocol used in the PROTECTION AMI trial.

Protocol Aspect	Details
Trial Design	Phase II, dose-ranging, placebo-controlled, double-blind, randomized controlled trial [3].
Patient Population	Primary Cohort: 1010 patients with acute anterior STEMI. Exploratory Cohort: Capped at 166 patients with high-risk inferior STEMI [1].
Inclusion Criteria	Aged ≥ 18 years; ischemic symptoms ≥ 30 minutes; presenting within 6 hours of symptom onset; specific electrocardiographic criteria for STEMI [3].
Intervention	Intravenous infusion of placebo or one of three delcasertib doses (50, 150, or 450 mg/h). Infusion started before the first contrast injection during PCI and continued for approximately 2.5 hours [1] [3].
Concomitant Procedure	Primary PCI was performed according to local standards of care [3].
Data Monitoring	The trial was monitored by an independent Data and Safety Monitoring Board. Clinical endpoints were adjudicated by an independent committee [3].

Proposed Mechanism of Action and Failure Analysis

The following diagram illustrates the intended mechanism of action for **delcasertib** and the point at which it failed to exert a measurable clinical effect in the PROTECTION AMI trial.



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The failure of **delcasertib** suggests that the role of delta-PKC in human myocardial reperfusion injury may be more complex than in animal models, or that the injury itself is not a dominant factor when patients are treated with contemporary PCI standard of care [1] [3].

Insights for Future Research

The PROTECTION AMI trial investigators proposed several key considerations for future research, which may serve as a guide for troubleshooting similar drug development programs [1] [3]:

- **Target Selection:** Future investigations might focus on agents that more directly inhibit necrotic or apoptotic pathways.
- **Patient Stratification:** Using multiple biomarkers to target higher-risk patient populations (e.g., those with larger areas of myocardium at risk) may be necessary to demonstrate efficacy.
- **Dosing Considerations:** While the trial tested multiple doses, it remains possible that the dosing was insufficient or the timing was suboptimal to achieve the desired therapeutic effect in humans.

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